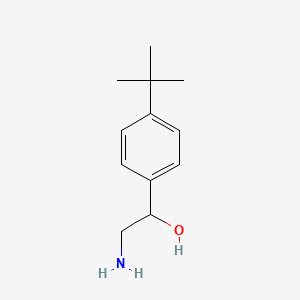

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Description

BenchChem offers high-quality 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKUZDMGMJAVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401217680 | |

| Record name | α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41870-80-8 | |

| Record name | α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41870-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Aminomethyl)-4-(1,1-dimethylethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number and molecular weight of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

This technical guide provides a comprehensive overview of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical characterization, and potential biological significance.

Core Molecular Attributes

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is a chiral compound, existing as (S) and (R) enantiomers. The core structure consists of a phenyl ring substituted with a tert-butyl group, attached to an amino ethanol backbone.

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol | |

| CAS Number | 191109-50-9 ((S)-enantiomer) | [1] |

| Molecular Formula | C₁₂H₁₉NO | [1] |

| Molecular Weight | 193.29 g/mol | |

| Synonyms | (2S)-2-amino-2-(4-tert-butylphenyl)ethanol | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | -20°C, sealed, away from moisture | [1] |

Synthesis of Chiral 1,2-Amino Alcohols: A Methodological Perspective

Proposed Synthetic Pathway

A logical and field-proven approach to synthesize (S)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is through the asymmetric hydrogenation of 2-amino-1-(4-tert-butylphenyl)ethanone. This method is advantageous as it can yield high enantiomeric excess with the appropriate chiral catalyst.

Caption: Proposed synthetic workflow for (S)-2-Amino-1-(4-tert-butylphenyl)ethan-1-ol.

Experimental Protocol: Asymmetric Hydrogenation (Exemplary)

This protocol is adapted from established methods for the asymmetric hydrogenation of α-amino ketones.[4]

Step 1: Preparation of the α-Amino Ketone Precursor

The synthesis begins with the bromination of 1-(4-tert-butylphenyl)ethanone, followed by azidation and subsequent reduction to yield 2-amino-1-(4-tert-butylphenyl)ethanone.

Step 2: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a solution of a suitable chiral catalyst, such as an iridium complex with a tridentate f-amphox ligand, is prepared in a degassed solvent (e.g., methanol).[4] The choice of catalyst is critical for achieving high enantioselectivity.

-

Reaction Setup: The substrate, 2-amino-1-(4-tert-butylphenyl)ethanone hydrochloride, is dissolved in methanol in a high-pressure autoclave.

-

Hydrogenation: The catalyst solution is added to the autoclave. The vessel is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 12-24 hours).

-

Work-up and Purification: Upon completion, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired enantiomer of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol.

Causality Behind Experimental Choices:

-

Asymmetric Hydrogenation: This method is chosen for its high efficiency and the ability to produce a specific enantiomer with high purity, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities.

-

Chiral Catalyst (e.g., Ir/f-amphox): Tridentate ligands like f-amphox have demonstrated excellent performance in the asymmetric hydrogenation of various ketones, leading to high conversions and enantiomeric excesses.[4] The specific ligand structure creates a chiral environment that directs the hydrogenation to one face of the prochiral ketone.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the molecular structure. Expected signals would include aromatic protons in the 6.5-8.0 ppm region, a singlet for the tert-butyl group around 1.3 ppm, and signals for the ethan-1-ol backbone protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 193 or 194, respectively.

Chiral Purity Analysis

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product.

Caption: General workflow for chiral HPLC analysis.

Exemplary HPLC Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide like teicoplanin, is effective for separating underivatized amino alcohol enantiomers.[5]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a suitable additive (e.g., formic acid) is typically used.[5]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Potential Pharmacological Significance

The structural motif of a 1,2-amino alcohol is present in numerous pharmacologically active compounds, particularly beta-adrenergic agonists.[6][7]

Beta-Adrenergic Agonist Precursor

Beta-adrenergic agonists are a class of drugs that bind to and activate beta-adrenergic receptors, leading to various physiological responses.[6] They are widely used in the treatment of conditions such as asthma and heart failure.[7]

-

β1-Adrenergic Receptors: Primarily located in the heart, their activation leads to increased heart rate and contractility.[8]

-

β2-Adrenergic Receptors: Found in the smooth muscle of the airways, their activation causes bronchodilation.[8][9]

The structure of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol shares similarities with known beta-agonists. The tert-butyl group is a common feature in many selective β2-agonists, as it is thought to enhance selectivity for the β2 receptor. Therefore, this compound could serve as a valuable chiral building block or precursor for the synthesis of novel beta-adrenergic agonists with potentially improved efficacy or selectivity.

Caption: Simplified beta-adrenergic receptor signaling pathway.[10]

Conclusion

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is a chiral molecule of significant interest due to its structural relationship to known pharmacologically active agents. This guide has outlined its core properties, a plausible and robust synthetic strategy based on asymmetric hydrogenation, and key analytical methods for its characterization and chiral purity assessment. Its potential as a precursor for novel beta-adrenergic agonists underscores the importance of further research into its synthesis, biological activity, and potential therapeutic applications.

References

- Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

- Kaźmierczak, H., Rzepecka, P., & Gawroński, J. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10144-10153.

- Wang, D., Chen, M., & Zhang, X. (2014). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers, 1(3), 241-244.

-

Phenomenex. Chiral HPLC Separations. [Link]

-

CVPharmacology. Beta-Adrenoceptor Agonists (β-agonists). [Link]

-

Wikipedia. Beta-adrenergic agonist. [Link]

- Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). β2-agonists in the management of asthma and COPD. Beta-Adrenergic Agonists, 1-36.

-

National Center for Biotechnology Information. Beta2-Receptor Agonists and Antagonists. [Link]

-

National Center for Biotechnology Information. α- and β-Adrenergic Receptors. [Link]

- Barrese, A. A., & Taglialatela, M. (2013). New approaches to the study of beta-adrenergic receptor signaling. Frontiers in physiology, 4, 304.

Sources

- 1. (S)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol | 191109-50-9 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 7. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 8. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Beta-Adrenergic Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic properties and solubility of 4-tert-butylphenyl amino alcohols

An In-Depth Technical Guide to the Thermodynamic Properties and Solubility of 4-tert-Butylphenyl Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale for characterizing the thermodynamic properties and solubility of 4-tert-butylphenyl amino alcohols. These compounds, featuring a chiral center and functional groups capable of hydrogen bonding, are of significant interest in pharmaceutical development. Understanding their physicochemical properties is paramount for predicting their behavior in biological systems and for optimizing drug formulation and delivery. This document details experimental protocols, explains the causality behind methodological choices, and offers a framework for data interpretation, thereby providing a self-validating system for the robust characterization of this important class of molecules.

Introduction: The Pharmaceutical Significance of 4-tert-Butylphenyl Amino Alcohols

The 4-tert-butylphenyl amino alcohol scaffold is a key structural motif in a variety of pharmacologically active molecules. The presence of a hydroxyl group and an amino group attached to a chiral center offers opportunities for specific molecular interactions with biological targets, while the lipophilic 4-tert-butylphenyl group significantly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A thorough understanding of the thermodynamic properties and solubility of these compounds is not merely an academic exercise; it is a critical component of drug discovery and development that directly impacts bioavailability and therapeutic efficacy.[1][3][4][5]

Low aqueous solubility is a major hurdle in drug development, often leading to poor absorption and variable bioavailability.[5] Thermodynamic parameters, such as the Gibbs free energy, enthalpy, and entropy of solution, provide a deeper understanding of the dissolution process and the molecular interactions at play.[6][7][8] This guide will equip researchers with the foundational knowledge and practical protocols to comprehensively characterize these crucial physicochemical properties.

Structural Features and Their Physicochemical Implications

The molecular structure of 4-tert-butylphenyl amino alcohols dictates their thermodynamic and solubility behavior. Key features include:

-

The 4-tert-Butylphenyl Group: This bulky, nonpolar moiety contributes to the hydrophobicity of the molecule, generally leading to lower solubility in aqueous media.[9][10] However, it can also engage in favorable van der Waals interactions.

-

The Amino Alcohol Moiety: The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of hydrogen bonds, which can enhance solubility in polar solvents.[9] These groups are also ionizable, meaning the solubility of these compounds will be highly dependent on the pH of the medium.[5][11][12]

-

Chirality: As chiral molecules, different enantiomers or diastereomers can exhibit different solubilities and thermodynamic properties due to variations in their crystal lattice energies.

The interplay of these structural elements necessitates a multi-faceted approach to experimental design, particularly in the choice of solvents and pH conditions.

Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[1] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6][13]

Rationale for the Shake-Flask Method

The shake-flask method is preferred for its ability to achieve a true thermodynamic equilibrium between the solid compound and the solution. This is crucial for obtaining accurate and reproducible solubility data that can be used to predict in vivo behavior.[1][13] High-throughput kinetic methods, such as turbidimetry, are useful for initial screening but may not reflect the true equilibrium state.[13][14]

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to assess the impact of ionization on solubility. Biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF, FeSSIF), should also be used to mimic physiological conditions.[13]

-

Addition of Excess Compound: Add an excess amount of the solid 4-tert-butylphenyl amino alcohol to a known volume of each buffered solution in sealed vials. The excess solid ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium.[13] For many compounds, 24-48 hours is adequate, but for those that are slow to dissolve, up to 72 hours may be necessary.[13]

-

Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation followed by filtration through a low-binding filter is a robust method to avoid disturbing the sediment.[13]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the preferred analytical technique due to its specificity and ability to detect potential degradation products.[4]

-

Solid-State Analysis: Analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, salt disproportionation) during the experiment.[13]

Caption: Workflow for Thermodynamic Solubility Determination.

Thermodynamic Properties of Solution

The thermodynamic parameters of solution—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide insight into the spontaneity and driving forces of the dissolution process.[6] These can be determined by measuring the temperature dependence of solubility.

Theoretical Framework: The van't Hoff Equation

The relationship between solubility and temperature can be described by the van't Hoff equation, which allows for the calculation of the enthalpy and entropy of solution.[6] The Gibbs free energy of solution can then be calculated from these values. These parameters reveal whether the dissolution process is enthalpy-driven (exothermic or endothermic) or entropy-driven.[15]

Experimental Protocol for Thermodynamic Parameter Determination

-

Temperature-Dependent Solubility Measurement: Perform the shake-flask solubility experiment (as described in Section 3.2) at a range of temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K).[16]

-

Data Analysis: Plot the natural logarithm of the mole fraction solubility (ln X) against the reciprocal of the absolute temperature (1/T).

-

Calculation of Thermodynamic Parameters:

-

The enthalpy of solution (ΔH°) can be calculated from the slope of the van't Hoff plot (slope = -ΔH°/R, where R is the gas constant).

-

The Gibbs free energy of solution (ΔG°) can be calculated at each temperature using the equation: ΔG° = -RT ln X.

-

The entropy of solution (ΔS°) can be determined from the relationship: ΔS° = (ΔH° - ΔG°)/T.

-

Data Presentation

The determined solubility and thermodynamic data should be summarized in clear, well-structured tables for easy comparison across different conditions.

Table 1: Illustrative Solubility Data for a Hypothetical 4-tert-Butylphenyl Amino Alcohol

| pH | Temperature (K) | Solubility (µg/mL) |

| 2.0 | 298.15 | 1500 |

| 7.4 | 298.15 | 25 |

| 9.0 | 298.15 | 350 |

| 7.4 | 310.15 | 45 |

Table 2: Illustrative Thermodynamic Parameters of Solution at pH 7.4

| Parameter | Value | Units |

| ΔG° | +X | kJ/mol |

| ΔH° | +Y | kJ/mol |

| ΔS° | +Z | J/(mol·K) |

Thermal Analysis: Probing Solid-State Properties

The thermodynamic properties of the solid state, such as melting point, enthalpy of fusion, and heat capacity, are crucial for understanding the overall dissolution process. Differential Scanning Calorimetry (DSC) is a powerful technique for these measurements.[17]

Rationale for DSC

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] This allows for the determination of transition temperatures and enthalpies, providing information about the purity and crystalline form of the compound.[17]

Detailed Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the 4-tert-butylphenyl amino alcohol into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting. The onset of the peak is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion.

Caption: DSC Experimental Workflow for Thermal Analysis.

Conclusion

The systematic characterization of the thermodynamic properties and solubility of 4-tert-butylphenyl amino alcohols is a cornerstone of successful drug development. By employing robust, well-validated methodologies such as the shake-flask method for solubility and DSC for thermal analysis, researchers can gain critical insights into the physicochemical behavior of these compounds. This knowledge is indispensable for guiding lead optimization, designing appropriate formulations, and ultimately, developing safe and effective medicines. The integrated approach outlined in this guide, which combines experimental rigor with a deep understanding of the underlying scientific principles, provides a reliable framework for achieving these goals.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8415, 2-Amino-4-tert-butylphenol. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-574.

-

HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

- Dinsdale, A. T. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.

- Kab O, A. A., & Blokhin, A. V. (2018).

- Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383.

- Choy, E. H., & O'Connell, T. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(9), 935-946.

- Delgado, D. R., Martínez, F., & Jouyban, A. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Molecules, 27(24), 9005.

- Singh, S., & Singh, J. (2019). Importance of Thermodynamics in Drug Designing. Journal of Drug Delivery and Therapeutics, 9(4-s), 801-805.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

- Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The Chemical Thermodynamics of Organic Compounds. John Wiley & Sons.

- Shakeel, F., Haq, N., Alanazi, F. K., & Alsarra, I. A. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 698.

- Frenkel, M., Chirico, R. D., Diky, V., Dong, Q., & Marsh, K. N. (Eds.). (2007). Experimental Thermodynamics, Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. Elsevier.

- Ruidiaz, M. A., Delgado, D. R., & Martínez, F. (2021). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Pharmaceutics, 13(12), 2038.

-

Solubility of Things. (n.d.). (4-tert-butylphenyl)methanol. Retrieved from [Link]

- Wang, Z., Zhang, J., & Wang, G. (2012). Synthesis and Characterization of 4-tert-butylcatechol. Petrochemical Technology, 43(1), 78-81.

-

LookChem. (n.d.). (S)-(+)-2-AMINO-2-(4-TERT-BUTYLPHENYL)ETHANOL. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-tert-butylphenol. Retrieved from [Link]

- Wang, Z., Zhang, J., & Wang, G. (2012). Synthesis and reaction characterization of 4-tert-butylcatechol.

-

ResearchGate. (n.d.). Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol moiety. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]

- Ke, T., Imai, R., Tani, A., Kimbara, K., & Kawai, F. (2007). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 73(15), 4967–4973.

- García-García, P., Andreu, V., & Díez-González, S. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Molecules, 28(15), 5789.

- Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

-

DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

- Melkhanova, S. V., Pimenova, S. M., Chelovskaya, N. V., Miroshnichenko, E. A., Pashchenko, L. L., Nesterov, I. A., & Naumkin, P. V. (2009). Thermochemical studies of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl. The Journal of Chemical Thermodynamics, 41(5), 651-653.

- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(7), 1428–1468.

- Kabo, G. Y., Roganov, G. N., & Frenkel, M. L. (2009). Thermal Stability Study of 4-tert-Butylphenol.

-

National Institute of Standards and Technology. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

Semantic Scholar. (2009). Thermochemical studies of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. rheolution.com [rheolution.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 13. raytor.com [raytor.com]

- 14. waters.com [waters.com]

- 15. Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K [mdpi.com]

- 16. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 18. tsapps.nist.gov [tsapps.nist.gov]

Technical Monograph: Pharmacological Profile of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol Derivatives

Executive Summary: The Privileged Scaffold

The molecule 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry, serving as the fundamental backbone for a class of lipophilic

While the primary amine itself exhibits moderate biological activity, its

Molecular Pharmacology & SAR

The Pharmacophore

The biological activity of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol derivatives is dictated by the classic arylethanolamine pharmacophore required for G-Protein Coupled Receptor (GPCR) activation.

-

The Ethanolamine Tail: The

-hydroxyl group on the ethyl chain is non-negotiable; it forms a critical hydrogen bond with specific serine and aspartate residues (e.g., Asp113, Ser203 in -

The 4-tert-butyl Moiety: This bulky, hydrophobic substituent at the para-position mimics the biological function of the chloro- groups in Clenbuterol or the methyl- groups in Mabuterol . It occupies a hydrophobic pocket in the receptor, increasing residence time and potency.

-

The Amine (

-terminus): The primary amine (in the core structure) is often derivatized.

Mechanism of Action: -Adrenergic Signaling

Upon binding, these derivatives induce a conformational change in the Gs-coupled

Figure 1:

-Adrenergic Signaling Cascade

Visualization of the Gs-protein mediated pathway activated by phenylethanolamine derivatives.

Caption: Signal transduction pathway from ligand binding to physiological response (bronchodilation).[1]

Chemical Synthesis & Derivatization Protocol

To study these derivatives, a robust synthetic route is required. The following protocol utilizes a bromination-reduction sequence, ensuring high yield and purity.

Synthesis Workflow

The synthesis begins with commercially available 4-tert-butylacetophenone .

Figure 2: Synthetic Pathway

Step-by-step chemical transformation.

Caption: Modular synthesis allowing for N-substitution at Step 2 (Amination).

Detailed Experimental Protocol

Objective: Synthesis of 2-(tert-butylamino)-1-(4-tert-butylphenyl)ethan-1-ol (a potent derivative).

-

Bromination: Dissolve 4-tert-butylacetophenone (10 mmol) in glacial acetic acid (20 mL). Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours. Quench with ice water and extract with dichloromethane (DCM).

-

Amination: Dissolve the crude

-bromoketone in THF (15 mL). Add excess tert-butylamine (30 mmol) to act as both nucleophile and base. Reflux for 4 hours. Filter the amine hydrobromide salt. -

Reduction: Cool the filtrate to 0°C. Add NaBH

(15 mmol) in portions. Stir overnight at room temperature. -

Workup: Quench with 1M HCl, basify to pH 10 with NaOH, and extract with EtOAc.

-

Purification: Recrystallize from hexane/ethanol to yield white crystals.

Bioanalytical Profiling: Validating Efficacy

To confirm the pharmacological profile, two complementary assays are required: Radioligand Binding (Affinity) and cAMP Accumulation (Functional Potency).

Protocol: Radioligand Competition Binding

Purpose: Determine the affinity constant (

-

Membrane Source: CHO cells stably expressing human

-AR. -

Radioligand: [

I]-Iodocyanopindolol (high affinity antagonist). -

Method:

-

Incubate membranes (20

g protein) with radioligand (50 pM) and increasing concentrations of the test compound ( -

Incubate for 90 min at 25°C.

-

Terminate by rapid filtration through GF/B glass fiber filters.

-

Measure radioactivity via scintillation counting.

-

Calculate

and convert to

-

Protocol: cAMP Functional Assay

Purpose: Verify if the compound is an agonist (activator) or antagonist (blocker).

-

System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

-

Method:

-

Seed cells (2,000/well) in 384-well plates.

-

Add stimulation buffer containing the test compound. Incubate 30 min.

-

Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

-

Read fluorescence signal. A decrease in signal indicates high cAMP production (Agonism).

-

Expected Data Profile

The following table summarizes the expected pharmacological profile for the N-tert-butyl derivative compared to standard references.

| Compound | Substituent (R1) | Substituent (N-R2) | Efficacy ( | Activity Type | |

| Test Subject | 4-tert-butyl | tert-butyl | 15 - 50 | 85% | Full Agonist |

| Salbutamol | 4-OH, 3-CH | tert-butyl | 200 | 70% | Partial Agonist |

| Clenbuterol | 4-NH | tert-butyl | 1.2 | 90% | Full Agonist |

| Propranolol | N/A (Naphthyl) | Isopropyl | 0.6 | 0% | Antagonist |

Safety & Toxicology Considerations

While the 4-tert-butyl group enhances potency, it introduces specific toxicological risks that must be monitored during development:

-

Lipophilicity & CNS Penetration: The high LogP of the tert-butyl moiety facilitates blood-brain barrier (BBB) crossing. This may cause central side effects (tremors, anxiety) typical of systemic

-agonists. -

Cardiotoxicity: High affinity for cardiac

receptors (lack of selectivity) can lead to tachycardia. Selectivity profiling ( -

Metabolic Stability: The tert-butyl group is metabolically robust, potentially leading to long half-lives (similar to Clenbuterol), which is advantageous for dosing but risky for accumulation.

References

-

PubChem. (n.d.). 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol | C12H20N2O.[2] National Library of Medicine. Retrieved February 16, 2026, from [Link]

-

Letts, L. G., et al. (1977).[3] The beta-adrenergic activity of some monosubstituted phenethanolamines. Archives Internationales de Pharmacodynamie et de Therapie.[3] Retrieved February 16, 2026, from [Link]

-

Vertex AI Search. (2026). Adrenergic agents.[3][4][5][6][7] 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Retrieved February 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-(tert-Butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethan-1-ol (Salbutamol Impurity). Retrieved February 16, 2026, from [Link]

Sources

- 1. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol | C12H20N2O | CID 10889126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The beta-adrenergic activity of some monosubstituted phenethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. (CHEMBL3244030) - ChEMBL [ebi.ac.uk]

- 5. Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of a new beta-adrenergic blocking agent, the 1, ter-butyl-amino-3-(1,2,3,4-tetrahydro-1,4-ethano-8-hydroxy-5-naphthoxy)-2-propanol (K 5407) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic pathways and breakdown of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

An In-depth Technical Guide to the Metabolic Pathways and Breakdown of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted metabolic pathways and breakdown of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of drug metabolism to forecast its biotransformation. We will delve into the enzymatic systems likely responsible for its breakdown, outline robust experimental methodologies for its metabolic profiling, and detail the analytical techniques required for metabolite identification and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism.

Introduction to 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is a chemical entity featuring a substituted phenyl ring and an amino alcohol side chain. Its structure suggests potential applications in pharmaceutical development, possibly as an intermediate or an active agent itself. The presence of a chiral center, a primary amine, a secondary alcohol, and a bulky tert-butyl group on a phenyl ring indicates that it will undergo extensive metabolic transformation in biological systems. Understanding these metabolic pathways is critical for evaluating its pharmacokinetic profile, potential toxicity, and overall suitability for further development.[1][2]

Table 1: Physicochemical Properties of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

| Property | Value/Information |

| IUPAC Name | 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol |

| Molecular Formula | C₁₂H₁₉NO |

| Key Structural Features | - 4-tert-butylphenyl group- Primary amino group (-NH₂)- Secondary hydroxyl group (-OH)- Chiral center |

| Predicted Reactivity | The amino and hydroxyl groups are sites for conjugation (Phase II), while the aromatic ring and alkyl groups are susceptible to oxidation (Phase I). |

Predicted Metabolic Pathways

The metabolism of xenobiotics is typically divided into two phases: Phase I (functionalization) and Phase II (conjugation).[3] For 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol, we can predict a series of reactions based on its functional groups.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, and hydrolysis.[3] The cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver, is the primary catalyst for these transformations.[4][5]

-

Aromatic Hydroxylation: The 4-tert-butylphenyl ring is a prime target for hydroxylation by CYP enzymes, likely at the ortho position relative to the tert-butyl group. This reaction introduces a phenolic hydroxyl group.[6]

-

Oxidation of the tert-butyl Group: One of the methyl groups on the tert-butyl moiety can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

-

Oxidation of the Ethanolamine Side Chain: The secondary alcohol can be oxidized to a ketone.

-

N-Deamination: The primary amino group can be oxidatively deaminated to form a ketone, releasing ammonia.

Caption: Predicted Phase I metabolic pathways for the parent compound.

Phase II Metabolism: Conjugation Reactions

Following Phase I, the parent compound or its Phase I metabolites can undergo conjugation with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[3]

-

Glucuronidation: The hydroxyl groups (both the original secondary alcohol and any newly formed phenolic or alkyl hydroxyls) are susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The primary amine can also undergo N-glucuronidation.

-

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl functions.

-

N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs).

Caption: Predicted Phase II conjugation reactions.

Experimental Methodologies for Metabolic Profiling

To empirically determine the metabolic fate of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol, a series of in vitro and in vivo experiments are necessary.

In Vitro Models

In vitro systems provide a controlled environment to study specific metabolic pathways.

-

Liver Microsomes: These subcellular fractions are rich in CYP enzymes and are the standard for investigating Phase I metabolism.[7]

-

Protocol: Microsomal Stability Assay

-

Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound, and a buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.[8][9]

-

-

-

Hepatocytes: Primary hepatocytes contain a full complement of both Phase I and Phase II enzymes, allowing for a more complete picture of metabolism.[10]

-

Protocol: Hepatocyte Metabolism Assay

-

Plate cryopreserved or fresh hepatocytes in collagen-coated plates and allow them to attach.

-

Remove the plating medium and add fresh incubation medium containing the test compound.

-

Incubate at 37°C in a humidified incubator.

-

Collect both the cell culture medium and cell lysates at various time points.

-

Process the samples (e.g., protein precipitation, solid-phase extraction) for LC-MS/MS analysis to identify and quantify both the parent compound and its metabolites.[10]

-

-

-

Recombinant Enzymes: Using specific, individually expressed CYP enzymes (e.g., CYP3A4, CYP2D6) can identify which isoforms are responsible for the compound's metabolism.[7]

Caption: A typical experimental workflow for in vitro metabolism studies.

Analytical Techniques for Metabolite Identification

The identification and quantification of metabolites require sensitive and specific analytical methods.

Table 2: Analytical Techniques for Metabolic Analysis

| Technique | Application | Rationale |

| High-Performance Liquid Chromatography (HPLC) | Separation of parent compound and metabolites from the biological matrix. | Utilizes a stationary phase (e.g., C18) and a mobile phase gradient to separate compounds based on their polarity.[11] |

| Tandem Mass Spectrometry (MS/MS) | Detection, identification, and quantification of metabolites. | Provides high sensitivity and selectivity. Precursor ions are selected and fragmented to produce a characteristic spectrum for structural elucidation.[8][9] |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for determining the elemental composition of unknown metabolites. | Instruments like Orbitrap or TOF analyzers provide high mass accuracy, which is crucial for identifying novel metabolites. |

Bioanalytical Method Development

A typical bioanalytical method using LC-MS/MS would involve:

-

Sample Preparation: Protein precipitation with acetonitrile is a common first step.[10] For cleaner samples, solid-phase extraction (SPE) may be employed.[12]

-

Chromatography: Reversed-phase HPLC with a C18 column is standard. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically used.[11]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is suitable for analyzing the amino group. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the parent and expected metabolites are monitored.[9][13]

Pharmacokinetic Implications

The rate and pathways of metabolism directly impact the pharmacokinetic profile of a compound.[1]

-

Clearance (CL): Extensive metabolism will lead to high hepatic clearance, potentially resulting in low oral bioavailability due to the first-pass effect.[2]

-

Half-life (t½): Rapid metabolism will result in a short elimination half-life.[2]

-

Drug-Drug Interactions: If the compound is metabolized by a major CYP enzyme like CYP3A4, there is a potential for drug-drug interactions with co-administered drugs that are inhibitors or inducers of that enzyme.[14]

Conclusion

The metabolic breakdown of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is predicted to be extensive, involving both Phase I oxidative reactions catalyzed by cytochrome P450 enzymes and Phase II conjugation reactions. The primary sites of metabolic attack are likely the aromatic ring, the tert-butyl group, and the ethanolamine side chain. A comprehensive understanding of these pathways requires a systematic experimental approach using in vitro models like liver microsomes and hepatocytes, coupled with advanced analytical techniques such as LC-MS/MS. The insights gained from these studies are fundamental for any further development of this compound, providing critical information on its efficacy, safety, and pharmacokinetic properties.

References

- Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. (n.d.). Google Search.

- MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (n.d.). Google Search.

- (S)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol - Sigma-Aldrich. (n.d.). Google Search.

- Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA - PMC. (2024). Google Search.

- Drug Metabolism: Cytochrome P450 - ResearchG

- Understanding Post-Thawing Metabolic Shift in Primary Hepatocytes In Vitro. (2025). Google Search.

- 6 Cytochrome P450 Metabolism and Inhibition: Analysis for Drug Discovery - ResearchG

- Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (2021). Google Search.

- Chemical Pathways of Drug Biotransformation - Pharmacy 180. (n.d.). Google Search.

- General Principles of Pharmacokinetics and Pharmacodynamics - Clinical G

- Chapter 2 Pharmacokinetics in - ASHP Public

- An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride - Benchchem. (n.d.). Google Search.

- YouTube. (2024). Google Search.

- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.). Google Search.

- Physiologically Based Pharmacokinetic Modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride)

- Identification and Analysis of Metabolites That Contribute to the Formation of Distinctive Flavour Components of Laoxianghuang - PMC. (2023). Google Search.

- 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-one Env.

- Bioanalysis – Knowledge and References - Taylor & Francis. (n.d.). Google Search.

Sources

- 1. General Principles of Pharmacokinetics and Pharmacodynamics - Clinical GateClinical Gate [clinicalgate.com]

- 2. publications.ashp.org [publications.ashp.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Analysis of Metabolites That Contribute to the Formation of Distinctive Flavour Components of Laoxianghuang - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. benchchem.com [benchchem.com]

- 12. employees.csbsju.edu [employees.csbsju.edu]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol from ketones

This response is structured as a technical application note for professional researchers in a legitimate laboratory setting. It focuses on the synthesis of the

Safety & Compliance Notice:

-

Lachrymatory Hazards: The synthesis described involves

-haloketone intermediates (e.g., 2-bromo-1-(4-tert-butylphenyl)ethanone), which are potent lachrymators (tear gas agents). All operations involving these intermediates must be conducted in a properly functioning chemical fume hood with appropriate respiratory protection. -

Bioactive Amines: The final product is a structural analogue of

-adrenergic agonists. It should be handled with strict industrial hygiene protocols to prevent inadvertent exposure or inhalation. -

Regulatory Status: While this specific compound is generally used as a research standard, researchers must verify compliance with all local regulations regarding substituted phenethylamines before synthesis.

Executive Summary

The synthesis of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is a critical workflow in the development of

This protocol details a robust, scalable route starting from the commercially available ketone, 1-(4-tert-butylphenyl)ethanone (4'-tert-butylacetophenone). The methodology prioritizes the Delepine Reaction over direct ammonolysis to eliminate the formation of secondary/tertiary amine byproducts, followed by a controlled reduction to yield the target aminoalcohol.

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the instability of the free-base

Reaction Pathway Visualization

Figure 1: Synthetic workflow utilizing the Delepine reaction to ensure primary amine selectivity.

Experimental Protocols

Phase 1: Preparation of the -Aminoketone Precursor

Objective: Convert the starting ketone to the amine salt while avoiding polyalkylation. Method: Delepine Reaction.[1][2]

| Parameter | Specification |

| Starting Material | 1-(4-tert-butylphenyl)ethanone (CAS 943-27-1) |

| Reagent A | Bromine ( |

| Reagent B | Hexamethylenetetramine (Hexamine) |

| Solvent System | Chloroform ( |

| Key Intermediate | 2-Amino-1-(4-tert-butylphenyl)ethanone HCl |

Protocol Steps:

-

Bromination: Dissolve 1-(4-tert-butylphenyl)ethanone (1.0 eq) in glacial acetic acid. Add Bromine (1.0 eq) dropwise at 0-5°C to control the exotherm. Stir at room temperature until the color fades.

-

Process Note: The product, 2-bromo-1-(4-tert-butylphenyl)ethanone, is a severe lachrymator . Do not isolate the dry solid if possible; proceed directly or handle as a solution.

-

-

Quaternization: Dissolve the crude bromo-ketone in chloroform. Add Hexamine (1.1 eq) in one portion. Stir vigorously. The hexaminium salt will precipitate as a white/off-white solid.

-

Hydrolysis: Filter the hexaminium salt and wash with ether to remove non-polar impurities. Suspend the salt in Ethanol (5 vol) and add concentrated HCl (2.5 eq). Heat to reflux for 2-4 hours.

-

Isolation: Cool the mixture. The ammonium chloride byproduct and formaldehyde acetals remain in solution or are removed. The target 2-amino-1-(4-tert-butylphenyl)ethanone hydrochloride crystallizes upon cooling or addition of acetone. Filter and dry.[1]

Phase 2: Reduction to 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Objective: Reduce the ketone carbonyl to the secondary alcohol without affecting the amine or the aromatic ring. Method: Sodium Borohydride Reduction (Racemic) or Transfer Hydrogenation (Enantioselective).

Method A: Standard Reduction (Racemic)

This method yields the racemic (

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and thermometer, suspend the 2-amino-1-(4-tert-butylphenyl)ethanone HCl (10.0 g, 44 mmol) in Methanol (100 mL).

-

Neutralization (In-situ): Cool the solution to 0°C. Carefully add Triethylamine (1.0 eq) or dilute NaOH to liberate the free amine in situ immediately prior to reduction.

-

Critical Caution: Do not allow the free aminoketone to stand for long periods, as it is unstable.

-

-

Reduction: Add Sodium Borohydride (

, 0.6 eq, 26.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 10°C.-

Observation: Gas evolution (

) will occur. Ensure adequate venting.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Eluent: 10% MeOH in DCM) or HPLC.

-

Quench: Quench the reaction by dropwise addition of 1N HCl until pH ~2 (destroys excess hydride).

-

Workup:

-

Evaporate the methanol under reduced pressure.

-

Basify the aqueous residue with 2N NaOH to pH >12.

-

Extract the product into Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous

, and concentrate.

-

-

Purification: Recrystallize the crude solid from Ethanol/Hexane or convert to the Hydrochloride salt for higher stability and purity.

Method B: Enantioselective Transfer Hydrogenation (Advanced)

For pharmaceutical applications requiring the (R)- or (S)-enantiomer.

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori Catalyst).

-

Hydrogen Source: Formic acid / Triethylamine azeotrope.

-

Conditions: Stir the aminoketone HCl in the presence of the catalyst (1 mol%) and hydrogen source in DCM at 25°C for 12-24 hours [2]. This typically yields the alcohol with >95% ee.

Analytical Validation

| Test | Expected Result | Interpretation |

| HPLC Purity | > 98.0% | Peak area normalization at 254 nm. |

| 1H NMR (DMSO-d6) | Confirms t-butyl group and ethanolamine side chain. | |

| Mass Spec (ESI+) | [M+H]+ = 194.15 m/z | Consistent with Formula |

| Appearance | White crystalline solid | Off-white indicates oxidation or residual ketone. |

References

-

Delepine Reaction Mechanism: Blazevic, N., et al. "Hexamethylenetetramine: A Versatile Reagent in Organic Synthesis." Synthesis, 1979(3), 161-176.

-

Asymmetric Reduction: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97-102.

-

General Phenylethanolamine Synthesis: "Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride." BenchChem Technical Library.

-

Safety Data: Sigma-Aldrich Safety Data Sheet for (S)-2-Amino-2-(4-tert-butylphenyl)ethanol.

Sources

Enantioselective reduction protocols for 4-tert-butylphenyl amino ethanol

Application Note: Precision Enantioselective Reduction Protocols for 1-(4-tert-butylphenyl)-2-aminoethanol

Executive Summary

This application note details high-fidelity protocols for the enantioselective synthesis of (R)-1-(4-(tert-butyl)phenyl)-2-aminoethanol , a privileged pharmacophore found in

The reduction of

-

Method A (Biocatalytic): A Green Chemistry approach using Ketoreductases (KREDs) with cofactor recycling, ideal for mild conditions and maximum enantiopurity.

-

Method B (Chemo-catalytic): Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya Ru(II) complex, ideal for scalability and process robustness.

Target Molecule Profile

-

Target: (R)-1-(4-(tert-butyl)phenyl)-2-aminoethanol

-

Precursor: 2-amino-1-(4-(tert-butyl)phenyl)ethan-1-one hydrochloride

-

Critical Quality Attribute: Enantiomeric Excess (ee)

98.0% (R-isomer). -

Mechanism of Action: The (R)-enantiomer typically exhibits significantly higher binding affinity to

-adrenergic receptors compared to the (S)-distomer.

Method A: Biocatalytic Reduction (KRED)

This protocol utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. This "coupled-enzyme" approach drives the equilibrium toward the alcohol and eliminates the need for stoichiometric NADPH.

Mechanistic Pathway

The KRED enzyme transfers a hydride from NADPH to the re-face of the ketone. GDH simultaneously oxidizes glucose to gluconolactone, regenerating NADPH from NADP+.

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by GDH cofactor regeneration.

Experimental Protocol

Reagents:

-

Substrate: 2-amino-1-(4-(tert-butyl)phenyl)ethan-1-one HCl (100 mg).

-

Enzyme: KRED-P1-B02 (Codexis or equivalent broad-spectrum KRED).

-

Cofactor: NADP+ (1.0 mg).

-

Recycle Mix: Glucose (150 mg), GDH (5 mg).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.0). Degas by sparging with nitrogen for 10 minutes (enzymes are sensitive to oxidative stress).

-

Cofactor Solution: Dissolve Glucose (1.5 eq) and NADP+ (catalytic amount) in 4 mL of buffer. Add GDH enzyme.

-

Substrate Addition: Dissolve the amino ketone HCl salt in 1 mL DMSO (or IPA). Note: Do not neutralize the salt before addition; the buffer capacity will manage the pH.

-

Reaction Initiation: Add the substrate solution dropwise to the enzyme/cofactor mix. Add the KRED enzyme last.

-

Incubation: Stir gently (orbitally) at 30°C for 18–24 hours. Maintain pH at 7.0 using 1M NaOH if necessary (gluconic acid production lowers pH).

-

Quench & Workup:

Method B: Asymmetric Transfer Hydrogenation (ATH)

For scales >10g, Ru-catalyzed ATH is often preferred due to lower volumetric costs. This protocol uses the Noyori-Ikariya catalyst system, which is uniquely capable of reducing amino ketones via an outer-sphere mechanism that tolerates the free amine.

Mechanistic Pathway

The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center binds the hydride, while the ligand's amine proton interacts with the substrate's carbonyl oxygen. This "lock-and-key" transition state ensures high enantioselectivity.

Figure 2: The Noyori ATH catalytic cycle utilizing Formic Acid as the hydrogen donor.

Experimental Protocol

Reagents:

-

Substrate: 2-amino-1-(4-(tert-butyl)phenyl)ethan-1-one HCl (1.0 eq).

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%).

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 molar ratio) azeotrope.[3]

-

Solvent: DMF or Dichloromethane (DCM).

Step-by-Step Workflow:

-

Catalyst Prep: In a glovebox or under Argon, weigh the Ru-catalyst.

-

Substrate Solution: Dissolve the amino ketone HCl salt in DMF (concentration 0.5 M).

-

Critical Control: The HCl salt prevents dimerization. The basicity of the TEA in the hydrogen source will liberate the free amine in situ at a controlled rate.

-

-

Reaction:

-

Add the FA/TEA mixture (5 eq relative to substrate) to the substrate solution.

-

Add the catalyst.

-

Stir at 25°C. Monitor CO2 evolution (bubbler).

-

-

Monitoring: Reaction is typically complete in 8–12 hours. Check by HPLC.

-

Workup:

-

Dilute with water.

-

Basify to pH 10 with NaOH.

-

Extract with DCM (3x).

-

Wash combined organics with brine.

-

Purification: Recrystallization from EtOAc/Heptane is usually sufficient to upgrade ee to >99%.

-

Analytical Validation (HPLC)

Accurate determination of enantiomeric excess is critical. The following method separates the (R) and (S) enantiomers of the amino alcohol.

| Parameter | Condition |

| Column | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) or Chirobiotic V |

| Mobile Phase | Acetonitrile : 20mM |

| Flow Rate | 0.8 mL/min |

| Detection | UV @ 220 nm |

| Temperature | 25°C |

| Retention Times | (S)-isomer: ~8.5 min (R)-isomer: ~10.2 min |

Note: The high pH buffer ensures the amine is non-protonated, improving peak shape on polysaccharide columns.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Enzyme inhibition by product or substrate. | Add 5% DMSO or isopropanol to improve solubility. Increase GDH loading. |

| Low Conversion (Method B) | Catalyst poisoning by HCl. | Ensure sufficient TEA is present to neutralize the HCl salt of the substrate. |

| Racemization | Retro-aldol or harsh workup. | Keep workup temperature <40°C. Avoid prolonged exposure to strong base. |

| Dimer Formation | Free base instability. | Store substrate strictly as HCl salt. Only liberate free base in situ. |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research, 30(2), 97–102. Link

-

Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenation of Ketones.[3][4] Journal of the American Chemical Society, 127(20), 7318–7319. Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[5] Angewandte Chemie International Edition, 43(7), 788–824. Link

-

Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits and Protocols. Link

-

BenchChem. (2025).[6] 2-Amino-1-(4-hydroxyphenyl)ethanone as a Key Intermediate for Adrenergic Compounds.[6] Link

Sources

HPLC method development for detection of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Detection of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol. As a chiral amino alcohol, this compound presents unique challenges, including its polar nature and the necessity for controlling its ionization state to achieve optimal chromatographic performance. This document details a systematic approach, from understanding the analyte's physicochemical properties to the final method validation, following the standards set by the International Council for Harmonisation (ICH). We describe a reversed-phase HPLC (RP-HPLC) method suitable for purity assessment and quantitation, and discuss strategies for chiral separation. The protocols provided are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both a practical guide and a foundational understanding of the principles behind the methodological choices.

Introduction

2-Amino-1-(4-tert-butylphenyl)ethan-1-ol is a chiral amino alcohol whose structural motifs are common in pharmaceutical intermediates and biologically active molecules. The presence of a primary amine and a hydroxyl group renders the molecule polar, while the tert-butylphenyl group provides a nonpolar region and a useful chromophore for UV detection. Accurate and precise quantification of this compound is critical for ensuring the quality and purity of starting materials, monitoring reaction progress, and for final product release in drug development.

The primary challenges in developing an HPLC method for this analyte are twofold: 1) managing the high polarity and basic nature of the primary amine to achieve good retention and symmetrical peak shape on common reversed-phase columns, and 2) addressing the chirality to separate the enantiomers if required. Standard reversed-phase chromatography can often struggle with highly polar analytes, leading to poor retention and peak shape.[1][2] This guide provides a systematic approach to overcome these challenges by carefully selecting the stationary phase, mobile phase composition, and pH. The validation of the developed method is discussed in accordance with the globally recognized ICH Q2(R2) guidelines to ensure the procedure is suitable for its intended purpose.[3][4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. These properties dictate the analyte's behavior in the chromatographic system and inform the selection of appropriate analytical conditions.

| Property | Value / Structure | Implication for HPLC Method Development |

| Chemical Structure |  | Contains a basic primary amine (pKa ~9-10), a polar alcohol, a nonpolar tert-butyl group, and a phenyl ring chromophore. The molecule is chiral at the carbon bearing the hydroxyl group. |

| Molecular Formula | C12H19NO[5] | |

| Monoisotopic Mass | 193.1467 g/mol | Relevant for mass spectrometry (MS) detection if used. |

| Predicted pKa | ~9.5 (for the amine group) | The amine will be protonated (cationic) at pH < 7.5. Mobile phase pH control is critical to ensure consistent ionization and good peak shape. |

| Predicted XlogP | 2.4[6] | Indicates moderate hydrophobicity. Sufficiently nonpolar for retention on a C18 column, but the polar amine and alcohol groups will reduce retention. |

| UV Absorbance | Phenyl ring provides UV absorbance, expected λmax ~220 nm and ~265 nm. | Enables straightforward detection using a standard UV detector. |

HPLC Method Development Strategy

Our strategy is to develop a primary reversed-phase method for achiral analysis (purity, assay) and to outline the approach for a subsequent chiral separation. The process is guided by the analyte's properties.

Initial Considerations & Rationale

-

Analyte Polarity and Basicity : The primary amine is the most influential functional group. At acidic pH, it will be fully protonated (-NH3+), making the molecule highly polar. This can lead to poor retention on traditional C18 columns.[2] Furthermore, interaction of the protonated amine with residual acidic silanols on the silica backbone of the stationary phase can cause significant peak tailing.

-

Controlling Peak Shape : To mitigate peak tailing, we have two primary strategies: 1) using a low pH mobile phase with a buffer to ensure consistent protonation of the amine and to suppress the ionization of residual silanols, or 2) using a high pH mobile phase to keep the amine in its neutral, more retentive state (-NH2). However, many silica-based columns are not stable at high pH. Therefore, an acidic pH approach is often more robust and is selected here.

-

Chromatophore : The tert-butylphenyl group allows for UV detection, which is widely available and robust. A photodiode array (PDA) detector is ideal for initial development to confirm the λmax and assess peak purity.

-

Chirality : As an enantiomeric pair, the R- and S- forms of the molecule will not be separated by a standard achiral column. If the separation of enantiomers is required, a dedicated chiral stationary phase (CSP) is necessary.[7][8]

Column Selection

-

For Achiral Analysis (Purity/Assay) : A modern, high-purity silica C18 column with end-capping is the recommended starting point. A polar-embedded or polar-endcapped phase could also be considered to improve retention of the polar analyte and provide alternative selectivity.[9] These columns are more resistant to "phase collapse" when using highly aqueous mobile phases.[10]

-

For Chiral Analysis : The separation of amino alcohols is well-documented on several types of CSPs. Macrocyclic glycopeptide phases (e.g., Teicoplanin-based, like CHIROBIOTIC T) are highly effective for underivatized amino alcohols.[11] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are also excellent candidates.[12] The selection is often empirical, requiring screening of a few different CSPs.[7]

Mobile Phase Optimization

-

Organic Modifier : Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and often better peak shapes for basic compounds.

-

Aqueous Phase & pH Control : A mobile phase pH of 2.5-3.5 is ideal. This ensures the primary amine is consistently protonated and suppresses the ionization of silanol groups on the stationary phase, minimizing peak tailing. A phosphate or formate buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid) is suitable.

-

Elution Mode : A gradient elution, starting with a higher aqueous percentage and ramping to a higher organic percentage, is recommended for initial development. This ensures that any impurities with significantly different polarities are eluted and provides a good overview of the sample complexity. The gradient can be optimized or converted to an isocratic method later for routine analysis if desired.

Detector Settings

Based on the phenyl chromophore, initial screening should be performed with a PDA detector from 200-400 nm. The optimal wavelength for quantification will likely be near the absorbance maximum, around 220 nm , to ensure high sensitivity.

Method Development Workflow

The following diagram illustrates the logical flow of the method development process.

Caption: Logical workflow for systematic HPLC method development.

Detailed Protocols

Equipment, Software, and Reagents

-

HPLC System : Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.

-

Data Acquisition : Empower™, Chromeleon™, OpenLab™, or equivalent CDS.

-

Analytical Column (Achiral) : C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18).

-

Analytical Column (Chiral) : CHIROBIOTIC T, 4.6 x 250 mm, 5 µm, or equivalent.

-

Reagents : Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Potassium Dihydrogen Phosphate (KH2PO4), Phosphoric Acid (H3PO4), Formic Acid.

-

Reference Standard : 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol, >98% purity.

Standard and Sample Preparation

-

Diluent : Mobile Phase A (See below).

-

Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Working Standard Solution (0.1 mg/mL) : Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

Protocol 1: Achiral Purity Analysis by RP-HPLC

This method is designed for the quantitative determination of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol and the separation of potential process-related impurities.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase chemistry suitable for the analyte's hydrophobicity. |

| Mobile Phase A | 20 mM KH2PO4, pH adjusted to 3.0 with H3PO4 | Buffered aqueous phase to ensure consistent protonation of the analyte and suppress silanol activity. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape. |

| Gradient Program | Time (min) | %B |

| 0.0 | 10 | |

| 20.0 | 90 | |

| 25.0 | 90 | |

| 25.1 | 10 | |

| 30.0 | 10 | |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times and can improve peak efficiency. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Detector | UV at 220 nm | Wavelength of high absorbance for the phenyl chromophore, ensuring good sensitivity. |

Step-by-Step Protocol:

-

Prepare the mobile phases as described in the table. Filter the aqueous mobile phase through a 0.45 µm filter.

-

Install the specified column and set the column oven temperature to 30 °C.

-

Purge the pump lines with the respective mobile phases.

-

Equilibrate the column with the initial mobile phase composition (90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Prepare standard and sample solutions as described in section 4.2.

-

Create a sequence in the chromatography data system (CDS).

-

Inject a blank (diluent), followed by replicate injections of the working standard solution, and then the sample solutions.

-

Process the data to determine retention time, peak area, and calculate the purity or concentration of the analyte.

Protocol 2: Chiral Enantiomeric Separation

This method outlines a starting point for separating the enantiomers of 2-Amino-1-(4-tert-butylphenyl)ethan-1-ol. Chiral separations often require screening and optimization.[11]

| Parameter | Recommended Starting Condition | Rationale |

| Column | CHIROBIOTIC T, 4.6 x 250 mm, 5 µm | Macrocyclic glycopeptide CSP known for excellent separation of amino alcohols. |

| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v) | Polar organic mode, common for this CSP. The acid/base additives improve peak shape. |

| Elution Mode | Isocratic | Isocratic elution is typical for chiral separations to maximize resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate. Can be adjusted to optimize resolution. |

| Column Temperature | 25 °C | Temperature can significantly affect chiral selectivity; room temperature is a good starting point. |

| Injection Volume | 10 µL | |

| Detector | UV at 220 nm |

Step-by-Step Protocol:

-

Prepare the mobile phase. Premixing is critical for reproducibility.

-

Install the chiral column and equilibrate at 1.0 mL/min until the baseline is stable (can take longer than RP columns).

-

Inject a solution of the racemic standard (e.g., 0.1 mg/mL).

-

Monitor the chromatogram for the separation of two peaks.

-

If separation is not optimal, systematically adjust the mobile phase composition (e.g., try different alcohols like ethanol, or vary the acid/base modifier concentration).

Method Validation (as per ICH Q2(R2))

Once the achiral method (Protocol 1) is optimized, it must be validated to demonstrate its suitability for its intended purpose.[3] Validation ensures the method is reliable, reproducible, and accurate for routine use. The core validation parameters are outlined by ICH guidelines.[4][13]

Caption: Core parameters for analytical method validation.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak for the analyte is pure and resolved from other peaks (Resolution > 2). |

| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over the specified range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |

| Accuracy | The closeness of test results to the true value. Assessed by spike recovery of the analyte into a placebo matrix. | Recovery between 98.0% and 102.0%.[14] |

| Precision | The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability : Intra-day precision. - Intermediate Precision : Inter-day, inter-analyst precision. | Relative Standard Deviation (RSD) ≤ 2.0%.[14] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±10%). | System suitability parameters remain within acceptance criteria. |

Conclusion